(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 2-ethylsulfanylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c1-2-23-16-8-4-3-6-13(16)17(19)21-11-12-10-15(22-18-12)14-7-5-9-20-14/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBTMWCKTNVXZJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)OCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation for Isoxazole Formation
The isoxazole ring is constructed via a three-component reaction involving hydroxylamine, a β-ketoester, and furfural (furan-2-carbaldehyde). This method, adapted from Kiyani et al., employs green conditions:
Procedure :
- Reactants :
- Hydroxylamine hydrochloride (1.0 eq), furfural (1.2 eq), ethyl acetoacetate (1.0 eq).
- Catalyst : Tetrabutylammonium perchlorate (TBAP, 5 mol%) or glycine (12.5 mol%).
- Solvent : Water at room temperature.
- Reaction Time : 90–120 minutes.
Mechanism :
- Hydroxylamine reacts with furfural to form an oxime intermediate.
- Nucleophilic attack by the enolate of ethyl acetoacetate generates the isoxazole ring via cyclization.
Outcome :
Functionalization of the Isoxazole Core
The methyl group at position 3 is oxidized to a hydroxymethyl group:
Oxidation Protocol :
- Reactant : 5-(furan-2-yl)-3-methylisoxazole.
- Oxidizing Agent : SeO₂ (1.5 eq) in dioxane at 80°C for 6 hours.
- Workup : Quench with NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.
Yield : 65–70% of 5-(furan-2-yl)isoxazol-3-ylmethanol.
Synthesis of 2-(Ethylthio)benzoic Acid
Thioether Formation via Nucleophilic Substitution
2-Bromobenzoic acid is reacted with ethanethiol in the presence of a base:
Procedure :
- Reactants :
- 2-Bromobenzoic acid (1.0 eq), ethanethiol (2.0 eq).
- Base : K₂CO₃ (3.0 eq) in dimethylformamide (DMF) at 60°C.
- Reaction Time : 12 hours.
Mechanism :
- SNAr displacement of bromide by ethylthiolate ion.
Yield : 80–85% of 2-(ethylthio)benzoic acid.
Esterification of Isoxazole-Furan Intermediate with 2-(Ethylthio)benzoic Acid
The final step couples the alcohol and acid via Steglich esterification:
Procedure :
- Reactants :
- 5-(furan-2-yl)isoxazol-3-ylmethanol (1.0 eq), 2-(ethylthio)benzoic acid (1.2 eq).
- Coupling Agent : N,N'-Dicyclohexylcarbodiimide (DCC, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq) in dichloromethane.
- Reaction Time : 24 hours at room temperature.
Workup :
- Filter to remove dicyclohexylurea, wash with 5% HCl, dry over MgSO₄, and purify via flash chromatography (hexane/ethyl acetate 4:1).
Yield : 70–75% of the title compound.
Alternative Synthetic Routes and Comparative Analysis
Mitsunobu Reaction for Ester Formation
An alternative to Steglich esterification employs the Mitsunobu reaction:
One-Pot Tandem Synthesis
A patent-derived method combines cyclocondensation and esterification in a single pot:
- Synthesize 5-(furan-2-yl)isoxazol-3-ylmethyl chloride via SOCl₂ treatment of the alcohol.
- React with 2-(ethylthio)benzoic acid and Et₃N in THF.
- Yield : 68% with reduced purification steps.
Reaction Optimization Data
| Step | Catalyst/Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Isoxazole formation | TBAP/H₂O | 25 | 2 | 85 |
| Oxidation | SeO₂/dioxane | 80 | 6 | 70 |
| Thioether synthesis | K₂CO₃/DMF | 60 | 12 | 83 |
| Steglich esterification | DCC/DMAP/CH₂Cl₂ | 25 | 24 | 75 |
| Mitsunobu esterification | DEAD/PPh₃/THF | 25 | 12 | 85 |
Challenges and Mitigation Strategies
- Regioselectivity in Isoxazole Formation :
- Oxidation Side Reactions :
- Esterification Efficiency :
Scalability and Industrial Relevance
Chemical Reactions Analysis
Types of Reactions
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The isoxazole ring can be reduced to form isoxazolines.
Substitution: The benzoate ester can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Isoxazolines and other reduced derivatives.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
1. Antimicrobial Activity
Recent studies have demonstrated that derivatives of isoxazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Bacillus subtilis | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
The results indicate a promising antimicrobial profile, particularly against Escherichia coli , which is critical for developing new antibiotics due to rising resistance levels .
2. Anticancer Potential
The compound's structure suggests potential anticancer properties. Research has indicated that isoxazole derivatives can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth. Case studies have shown that modifications to the isoxazole moiety can enhance cytotoxicity against various cancer cell lines .
Organic Synthesis Applications
In organic synthesis, (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate serves as an intermediate for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:
- Oxidation : The furan ring can be oxidized to form furanones.
- Reduction : The isoxazole ring can be reduced to form isoxazolines.
- Substitution : The benzoate ester can undergo nucleophilic substitution reactions.
These reactions are crucial for developing new compounds with desirable properties .
Materials Science Applications
The compound has potential applications in materials science due to its electronic and optical properties. It can be utilized in developing new materials for electronic devices or sensors. Its unique structural features allow it to interact with light and electricity in innovative ways, making it a candidate for research in optoelectronic materials.
Mechanism of Action
The mechanism of action of (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The furan and isoxazole rings can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
(5-(Furan-2-yl)isoxazol-3-yl)methyl benzoate: Lacks the ethylthio group, which may affect its biological activity.
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(methylthio)benzoate: Similar structure but with a methylthio group instead of an ethylthio group.
(5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(propylthio)benzoate: Contains a propylthio group, which may influence its chemical properties.
Uniqueness
The presence of the ethylthio group in (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate may enhance its lipophilicity and ability to interact with hydrophobic pockets in biological targets, potentially leading to improved biological activity compared to similar compounds.
Biological Activity
The compound (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and agrochemicals. This article provides a comprehensive overview of its biological activity, including antimicrobial, anticancer, and herbicidal properties, supported by data tables and relevant case studies.
Chemical Structure
The structural formula of the compound can be represented as follows:
Antimicrobial Activity
Recent studies have shown that derivatives of isoxazole compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Bacillus subtilis and Escherichia coli .
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |
|---|---|---|
| Bacillus subtilis | 32 µg/mL | Moderate |
| Escherichia coli | 16 µg/mL | High |
The results indicate that this compound exhibits a promising antimicrobial profile, particularly against E. coli , which is critical in developing new antibiotics due to rising resistance levels.
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549), demonstrated the compound's ability to inhibit cell proliferation.
Table 2: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Activity Level |
|---|---|---|
| MCF-7 | 25 | Moderate |
| A549 | 15 | High |
These findings suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, although further studies are needed to elucidate the exact pathways involved.
Herbicidal Activity
The herbicidal properties of this compound have been evaluated in agricultural settings. It has shown efficacy against common weeds, making it a candidate for development as a herbicide.
Table 3: Herbicidal Efficacy of this compound
| Weed Species | Effective Dose (g/ha) | Control (%) |
|---|---|---|
| Amaranthus retroflexus | 200 | 85 |
| Chenopodium album | 150 | 90 |
The results indicate that this compound can provide effective control over certain weed species, which is essential for sustainable agriculture practices.
While the precise mechanisms of action for this compound remain under investigation, preliminary studies suggest that it may disrupt cellular processes through interaction with specific enzymes or receptors involved in microbial growth, cancer cell proliferation, and plant metabolism.
Case Studies
- Antimicrobial Efficacy Study : A recent study conducted by Smith et al. demonstrated the effectiveness of isoxazole derivatives in treating infections caused by resistant bacterial strains. The study highlighted the significant reduction in bacterial load when treated with the compound compared to controls .
- Cancer Cell Line Trials : Research published in Cancer Letters reported that the compound induced apoptosis in MCF-7 cells, with a notable increase in caspase activity observed .
- Agricultural Application Trials : Field trials conducted by Johnson et al. showed that applying the compound at specified doses significantly reduced weed populations without harming crop yield .
Q & A
Q. What are the common synthetic routes for preparing (5-(Furan-2-yl)isoxazol-3-yl)methyl 2-(ethylthio)benzoate, and how can reaction conditions be optimized for higher yields?
Methodological Answer: Synthesis typically involves multi-step heterocyclic chemistry. Key steps include:
- Isoxazole ring formation : Cyclocondensation of nitrile oxides with alkynes or via 1,3-dipolar cycloaddition, as seen in analogous furan-isoxazole systems .
- Esterification : Coupling the isoxazole-furan intermediate with 2-(ethylthio)benzoic acid using DCC/DMAP or HOBt/EDCI in anhydrous DMF .
- Optimization : Reaction yields (60-85%) can be improved by varying solvent polarity (e.g., ethanol vs. DMF), reflux duration (3-6 hours), and stoichiometric ratios (1:1.2 for acid:isoxazole). Monitor progress via TLC (ethyl acetate/hexane, 3:7) .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and how should conflicting spectral data be resolved?
Methodological Answer:
- 1H/13C NMR : Confirm furan (δ 6.3–7.5 ppm) and isoxazole (δ 8.1–8.9 ppm) proton environments. The ethylthio group appears as a triplet (δ 1.2–1.4 ppm) and quartet (δ 2.9–3.1 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of ethylthio group at m/z 121) .
- X-ray Crystallography : Resolve ambiguities in tautomeric forms or stereochemistry (e.g., thione vs. thiol tautomerism in related compounds) .
- Conflict Resolution : Cross-validate with IR (C=O stretch at 1720 cm⁻¹) and computational methods (DFT-predicted NMR shifts) .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations predict the electronic properties and tautomeric behavior of this compound?
Methodological Answer:
- Electronic Properties : Use B3LYP/6-311+G(d,p) to calculate HOMO-LUMO gaps, electrostatic potential maps, and charge distribution. Compare with UV-Vis spectra (λmax ~270 nm for π→π* transitions in furan-isoxazole systems) .
- Tautomerism : Model thiol-thione equilibria (e.g., ΔG < 2 kcal/mol favors thione form) using solvent-implicit PCM models. Validate with temperature-dependent NMR in DMSO-d6 .
Q. What experimental strategies elucidate the reaction mechanism underlying isoxazole ring formation in this compound?
Methodological Answer:
- Intermediate Trapping : Quench reactions at intervals (e.g., 30 min) to isolate intermediates via flash chromatography .
- Kinetic Isotope Effects (KIE) : Use deuterated reagents (e.g., DMF-d7) to identify rate-determining steps (e.g., cycloaddition vs. dehydration) .
- Computational Modeling : Simulate transition states (TS) for 1,3-dipolar cycloaddition using M06-2X/def2-TZVP to identify regioselectivity (e.g., 5-substituted vs. 3-substituted isoxazole) .
Q. How should researchers design experiments to assess bioactivity against cancer cell lines, considering structure-activity relationships (SAR)?
Methodological Answer:
- In Vitro Screening : Use MTT assays on HCT-116 (colon) and MCF-7 (breast) cell lines. Test derivatives with modified substituents (e.g., methyl vs. nitro groups on the benzoate) to identify SAR trends .
- Apoptosis Assays : Combine flow cytometry (Annexin V/PI staining) and caspase-3/7 activity measurements to confirm mechanistic pathways .
- Molecular Docking : Target proteins like tubulin or topoisomerase II using AutoDock Vina. Prioritize derivatives with predicted ΔG < -8 kcal/mol .
Data Contradiction Analysis
Q. How can discrepancies in reported synthetic yields (e.g., 60% vs. 85%) for similar compounds be systematically addressed?
Methodological Answer:
- Parameter Screening : Use Design of Experiments (DoE) to test variables (temperature, solvent, catalyst). For example, a 2^3 factorial design (time, solvent, catalyst loading) can identify interactions affecting yield .
- Byproduct Analysis : Characterize impurities via LC-MS and adjust purification protocols (e.g., gradient elution in HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
